![molecular formula C9H13NO2D4 B602477 Gabapentin-d4 CAS No. 1185039-20-6](/img/structure/B602477.png)
Gabapentin-d4
Übersicht
Beschreibung
Gabapentin-d4 is an internal standard used for the quantification of gabapentin by GC- or LC-MS . It is a γ-aminobutyric acid (GABA) analogue that acts as an anticonvulsant . Unlike GABA, which does not pass through the blood-brain barrier, gabapentin penetrates into the central nervous system and binds to the α2δ-type voltage-gated calcium channels .
Synthesis Analysis
A slurry of 1- (aminomethyl)-cyclohexaneacetic acid monohydrate and anhydrous methanol is heated to 60° C. to give a complete solution. The solution is diluted with anhydrous 2-propanol and the solution is cooled to 20° C. to 25° C. for two hours and then is cooled to -8° C. to -10° C. for twenty hours.
Molecular Structure Analysis
Gabapentin-d4 has a molecular formula of C9H17NO2 . It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .
Chemical Reactions Analysis
Gabapentin-d4 is intended for use as an internal standard for the quantification of gabapentin by GC- or LC-MS . It does not bind to GABA receptors, does not influence neural uptake of GABA, and does not inhibit the GABA-metabolizing enzyme, GABA transaminase .
Physical And Chemical Properties Analysis
Gabapentin-d4 has a molecular weight of 175.26 g/mol . It has a topological polar surface area of 63.3 Ų .
Wissenschaftliche Forschungsanwendungen
Ocular Surface Diseases
Gabapentin has been explored for its potential in treating ocular surface discomfort. It’s being investigated in topical formulations like eye drops for conditions such as dry eye , neurotrophic keratitis , corneal ulcers , and neuropathic ocular pain . The molecular mechanisms involve enhancing GABA synthesis and increasing cell-surface expression of δGABA_A receptors .
Neuropathic Pain
Gabapentin-d4 is known for its analgesic properties, particularly in the management of neuropathic pain. It modulates pain perception through various mechanisms, including binding to the alpha-2-delta protein subunit of voltage-gated calcium channels, reducing glutamate release, and interfering with NMDA receptor activation .
Anticonvulsant Effects
Originally developed for seizure control, Gabapentin-d4’s anticonvulsant effects are attributed to its action on calcium channels and its influence on neurotransmitter release. This makes it a valuable agent in the treatment and research of epilepsy and other seizure disorders .
Psychiatric Disorders
Research has indicated that Gabapentin-d4 can be beneficial in treating certain psychiatric disorders. Its anxiolytic-like effects, due to its interaction with neurotransmitter systems, have made it a subject of interest in the study of anxiety disorders .
Chronic Pain Management
Gabapentin-d4’s role in chronic pain management is significant. Its ability to blunt the regulation of calcium channel trafficking, crucial in the transmission of pain signals, is a key area of research. This has implications for developing more selective analgesics with fewer adverse effects .
Anti-inflammatory Properties
The anti-inflammatory properties of Gabapentin-d4 are being studied, particularly its inhibition of NF-kB activation and subsequent production of inflammatory cytokines. This opens up potential applications in conditions where inflammation is a primary concern .
Sleep Disturbances
Gabapentin-d4 is used in the treatment of sleep disturbances. Its effects on GABAergic systems may contribute to its efficacy in improving sleep quality, making it a topic of interest in sleep research .
Enhancement of GABAergic Effects
Gabapentin-d4 enhances the expression of GABA_A receptors and increases inhibitory conductance in neurons. This increased expression likely contributes to its GABAergic effects, which are being explored for further therapeutic applications .
Safety And Hazards
Gabapentin-d4 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug .
Eigenschaften
IUPAC Name |
2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJMXCAKCUNAIE-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661990 | |
Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gabapentin-d4 | |
CAS RN |
1185039-20-6 | |
Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.